molecular formula C10H12O2 B14075203 2-(But-3-en-2-yl)benzene-1,4-diol CAS No. 101459-67-0

2-(But-3-en-2-yl)benzene-1,4-diol

Cat. No.: B14075203
CAS No.: 101459-67-0
M. Wt: 164.20 g/mol
InChI Key: NMVSKUAVZUHMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a but-3-en-2-yl group at the 2 position. This compound is a derivative of hydroquinone, which is known for its applications in various fields such as photography, medicine, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)benzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with but-3-en-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The product is then purified using techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(But-3-en-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential antioxidant properties and its effects on cellular processes.

    Medicine: Investigated for its potential use in dermatological treatments due to its structural similarity to hydroquinone.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The but-3-en-2-yl group may also interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

2-(But-3-en-2-yl)benzene-1,4-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone While all these compounds share the common feature of having two hydroxyl groups on a benzene ring, the presence of the but-3-en-2-yl group in this compound imparts unique chemical and physical properties

List of Similar Compounds

  • Catechol (benzene-1,2-diol)
  • Resorcinol (benzene-1,3-diol)
  • Hydroquinone (benzene-1,4-diol)
  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Properties

CAS No.

101459-67-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-but-3-en-2-ylbenzene-1,4-diol

InChI

InChI=1S/C10H12O2/c1-3-7(2)9-6-8(11)4-5-10(9)12/h3-7,11-12H,1H2,2H3

InChI Key

NMVSKUAVZUHMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.